molecular formula C17H17FN6O2 B2814776 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1040651-05-5

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2814776
CAS RN: 1040651-05-5
M. Wt: 356.361
InChI Key: SPKKUKDBHXLUIF-UHFFFAOYSA-N
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Description

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Drug Development

Research has explored the synthesis and evaluation of novel compounds, including derivatives similar to the specified chemical, for their potential as antipsychotic agents. These compounds have been analyzed for their affinity to dopamine and serotonin receptors, indicating their potential efficacy as neuroleptic drugs without inducing significant extrapyramidal side effects (Raviña et al., 2000).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Organic compounds with structural similarities have been investigated for their effectiveness in preventing mild steel corrosion in acidic media. These studies have demonstrated that such compounds can significantly increase inhibition efficiency, acting as mixed-type inhibitors and forming protective layers on metal surfaces (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antiproliferative and Structural Analysis

Compounds incorporating the furan and piperazine units have been synthesized and characterized, with some evaluated for antiproliferative activity. The detailed structural analysis, including X-ray diffraction and Hirshfeld surface analysis, contributes to the understanding of their molecular stability and potential biological applications (Prasad et al., 2018).

Organic Synthesis Methodologies

The chemical serves as an intermediate in the development of novel synthesis methodologies. For example, studies have focused on catalyst- and solvent-free synthesis approaches, demonstrating efficient pathways to heterocyclic compounds with potential pharmacological activities. These methods emphasize the importance of sustainable and eco-friendly chemistry practices (Moreno-Fuquen et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the specified chemical have been utilized in the development of methods for the separation and analysis of pharmaceutical compounds and their degradation products. This includes the use of advanced chromatographic techniques, highlighting the compound's role in improving analytical methodologies (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Based on the broad spectrum of biological activities associated with similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing a variety of biological processes.

properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKKUKDBHXLUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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